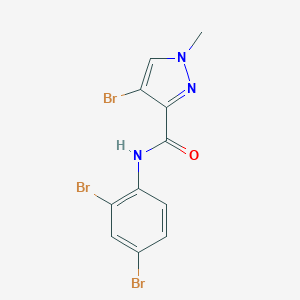![molecular formula C19H26N4O B280506 2,6-ditert-butyl-4-[(2-pyrazin-2-ylhydrazinyl)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B280506.png)
2,6-ditert-butyl-4-[(2-pyrazin-2-ylhydrazinyl)methylidene]cyclohexa-2,5-dien-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-ditert-butyl-4-[(2-pyrazin-2-ylhydrazinyl)methylidene]cyclohexa-2,5-dien-1-one is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is known for its unique chemical structure and properties, which make it a promising candidate for various research studies. In
Applications De Recherche Scientifique
2,6-ditert-butyl-4-[(2-pyrazin-2-ylhydrazinyl)methylidene]cyclohexa-2,5-dien-1-one has been studied extensively for its potential applications in scientific research. One of the most promising areas of research for this compound is in the field of cancer treatment. Studies have shown that this compound has potent anti-cancer properties and can selectively target cancer cells while leaving healthy cells unaffected. Other areas of research for this compound include its potential use as an anti-inflammatory agent, a neuroprotective agent, and a therapeutic agent for various other diseases and conditions.
Mécanisme D'action
The mechanism of action of 2,6-ditert-butyl-4-[(2-pyrazin-2-ylhydrazinyl)methylidene]cyclohexa-2,5-dien-1-one is still not fully understood. However, studies have shown that this compound can induce apoptosis (cell death) in cancer cells by activating various apoptotic pathways. Additionally, this compound has been shown to inhibit the growth and proliferation of cancer cells by interfering with various cellular processes.
Biochemical and Physiological Effects:
Studies have shown that 2,6-ditert-butyl-4-[(2-pyrazin-2-ylhydrazinyl)methylidene]cyclohexa-2,5-dien-1-one has various biochemical and physiological effects. This compound has been shown to inhibit the activity of various enzymes and proteins involved in cancer cell growth and proliferation. Additionally, this compound has been shown to induce changes in the expression of various genes involved in cancer development and progression.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2,6-ditert-butyl-4-[(2-pyrazin-2-ylhydrazinyl)methylidene]cyclohexa-2,5-dien-1-one in lab experiments is its potent anti-cancer properties. This compound can selectively target cancer cells while leaving healthy cells unaffected, making it a promising candidate for cancer treatment. However, one of the main limitations of using this compound in lab experiments is its potential toxicity. Studies have shown that this compound can be toxic to healthy cells at high concentrations, which can limit its use in certain research studies.
Orientations Futures
There are several future directions for research on 2,6-ditert-butyl-4-[(2-pyrazin-2-ylhydrazinyl)methylidene]cyclohexa-2,5-dien-1-one. One area of research is the development of more effective and selective cancer treatments based on this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other areas of research, such as neuroprotection and anti-inflammatory therapy. Other future directions for research on this compound include the development of new synthesis methods and the optimization of its properties for various research applications.
Méthodes De Synthèse
The synthesis of 2,6-ditert-butyl-4-[(2-pyrazin-2-ylhydrazinyl)methylidene]cyclohexa-2,5-dien-1-one involves the condensation reaction of 2-pyrazinecarboxaldehyde and 2-hydrazinyl-2,4,6-trimethylcyclohexanone. This reaction is typically carried out in the presence of a suitable catalyst and under controlled conditions to ensure the formation of the desired compound. The yield of this reaction is typically high, and the purity of the final product can be increased through various purification techniques.
Propriétés
Formule moléculaire |
C19H26N4O |
|---|---|
Poids moléculaire |
326.4 g/mol |
Nom IUPAC |
2,6-ditert-butyl-4-[(2-pyrazin-2-ylhydrazinyl)methylidene]cyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C19H26N4O/c1-18(2,3)14-9-13(10-15(17(14)24)19(4,5)6)11-22-23-16-12-20-7-8-21-16/h7-12,22H,1-6H3,(H,21,23) |
Clé InChI |
XYXUBIPKIXNHBU-UHFFFAOYSA-N |
SMILES isomérique |
CC(C)(C)C1=CC(=CNNC2=NC=CN=C2)C=C(C1=O)C(C)(C)C |
SMILES |
CC(C)(C)C1=CC(=CNNC2=NC=CN=C2)C=C(C1=O)C(C)(C)C |
SMILES canonique |
CC(C)(C)C1=CC(=CNNC2=NC=CN=C2)C=C(C1=O)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-(1,3-benzodioxol-5-yl)-5-[(2,5-dimethylphenoxy)methyl]-2-furamide](/img/structure/B280428.png)


![Methyl 5-isopropyl-2-{[(5-methyl-3-phenylisoxazol-4-yl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B280431.png)

![4-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-naphthyl)benzamide](/img/structure/B280438.png)
![4-Chloro-3-methylphenyl [5-(4-morpholinylcarbonyl)-2-furyl]methyl ether](/img/structure/B280439.png)


![methyl 2-{[(1,2,3-trimethyl-1H-indol-5-yl)carbonyl]amino}benzoate](/img/structure/B280445.png)
